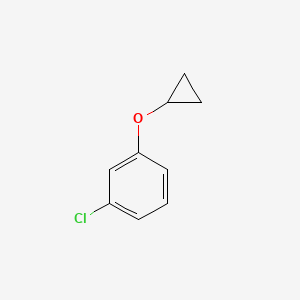

1-Chloro-3-cyclopropoxybenzene

Description

Situating 1-Chloro-3-cyclopropoxybenzene within the Landscape of Substituted Aryl Ethers

This compound is a member of the substituted aryl ether family. Aryl ethers are a class of organic compounds where an ether linkage connects an aromatic ring to an alkyl or another aryl group. sioc-journal.cn These structures are central motifs in numerous natural products and pharmaceutical molecules, making them highly significant in medicinal chemistry and organic synthesis. sioc-journal.cngoogle.com

The synthesis of aryl ethers has traditionally involved coupling reactions between arenes with a leaving group and alcohols. sioc-journal.cn Modern synthetic chemistry has seen the development of more efficient methods, such as palladium-catalyzed and copper-catalyzed reactions, which facilitate the formation of the C-O ether bond. organic-chemistry.orgthieme-connect.com For instance, palladium-catalyzed methods can effectively couple aryl halides with primary alcohols. organic-chemistry.org Another advanced approach is the dehydrogenative coupling of arenes with alcohols, which is praised for its atom and step efficiency. sioc-journal.cn The reactivity of aryl ethers can be influenced by the substituents on the aromatic ring; electron-donating groups tend to facilitate reactions, while electron-withdrawing groups can retard them. rsc.org

Chemical Significance of Halogenated Benzene (B151609) Derivatives in Organic Synthesis

The presence of a chlorine atom on the benzene ring places this compound within the class of halogenated benzene derivatives. These compounds are fundamental intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals and agrochemicals. numberanalytics.com The introduction of a halogen to a benzene ring significantly alters the compound's chemical properties, transforming it into a versatile precursor for subsequent reactions. numberanalytics.comresearchgate.net

Halogenation of benzene typically proceeds through an electrophilic aromatic substitution (EAS) mechanism, often requiring a Lewis acid catalyst to "activate" the halogen. numberanalytics.commasterorganicchemistry.com The halogen substituent itself has a distinct electronic influence on the aromatic ring. While halogens are electron-withdrawing through induction, they are ortho-, para-directing in electrophilic aromatic substitution reactions. chemistrysteps.com This makes them a unique class of substituents, as most deactivating groups are meta-directing. chemistrysteps.com The chlorine atom in this compound thus serves as a reactive handle for various transformations, including metal-catalyzed cross-coupling reactions, which are pivotal in constructing more complex molecular architectures. vulcanchem.com

Unique Structural Features and Reactivity Modulations by the Cyclopropoxy Moiety

The cyclopropoxy group (–O–C₃H₅) is a distinguishing feature of the molecule. It is composed of a three-membered cyclopropyl (B3062369) ring attached to the benzene ring via an oxygen atom. The cyclopropyl group itself is known for its high ring strain and unique electronic properties. fiveable.mewikipedia.org The C-C bonds within the cyclopropane (B1198618) ring have significant p-orbital character, allowing the group to act as an electron donor that can conjugate with adjacent π-systems. unl.ptstackexchange.com This electron-donating nature can activate the phenyl ring. unl.pt

The oxygen bridge in the cyclopropoxy group differentiates its effect from a directly attached cyclopropyl ring. This ether linkage influences the molecule's polarity and resonance patterns. vulcanchem.com The combination of the electron-donating cyclopropoxy group and the electron-withdrawing chlorine atom at the meta-position creates a complex electronic environment on the aromatic ring, which dictates its reactivity in substitution reactions. Furthermore, the strained cyclopropyl ring itself can be a site of reactivity, with the potential for ring-opening reactions under specific thermal or chemical conditions. vulcanchem.comvulcanchem.com

Table 1: Comparative Physicochemical Properties of Related Aromatic Compounds

This table presents a comparison of calculated properties for this compound and its structural analogs. The data is derived from theoretical predictions and information available for similar compounds.

| Property | This compound (Predicted) | 1-Chloro-2-cyclopropoxybenzene (B11745013) (Theoretical) vulcanchem.com | 1-Chloro-3-cyclopropylbenzene (Experimental) nih.gov |

| Molecular Formula | C₉H₉ClO | C₉H₉ClO | C₉H₉Cl |

| Molecular Weight | 168.62 g/mol | 168.62 g/mol | 152.62 g/mol |

| Key Structural Difference | 3-position cyclopropoxy group | 2-position cyclopropoxy group | 3-position cyclopropyl group (no oxygen linker) |

| Predicted LogP | ~3.4 | ~3.0 | 3.8 |

Data for this compound is estimated based on its isomers and related structures.

Current Research Trajectories and Open Questions in Halogenated Cyclopropoxybenzene Chemistry

While specific research focused exclusively on this compound is not widely published, trends can be inferred from studies on analogous halogenated aryl ethers and cyclopropyl-containing compounds. A major research trajectory is the use of such molecules as versatile building blocks in organic synthesis, particularly for creating novel compounds in medicinal chemistry. google.comvulcanchem.comevitachem.com The dual functionality of a reactive halogen and a unique cyclopropoxy group makes them attractive starting materials.

Current research often involves leveraging the halogen atom for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build carbon-carbon or carbon-heteroatom bonds. vulcanchem.com The cyclopropyl moiety is valued in drug design for its ability to impart conformational rigidity and favorable metabolic properties. unl.pt

Open questions in this area of chemistry likely include:

The development of highly efficient and regioselective synthetic routes to produce various substituted halogenated cyclopropoxybenzenes.

A deeper investigation into the reactivity of the cyclopropoxy ring itself and under what conditions ring-opening occurs versus substitution on the aromatic ring.

Exploration of the full scope of these compounds as precursors for biologically active molecules and advanced materials.

Detailed characterization of the electronic interplay between the halogen and cyclopropoxy substituents and its precise effect on reaction mechanisms.

Table 2: Typical Reaction Pathways for Functional Groups in this compound

This table outlines potential transformations based on the reactivity of the chloro and cyclopropoxy functional groups.

| Functional Group | Reagent/Conditions | Expected Transformation | Driving Force / Rationale |

| Chloro Group | Pd or Cu catalyst, Boronic Acid (Suzuki Coupling) | Formation of a biaryl compound | Catalytic cycle forming a new C-C bond. vulcanchem.com |

| Chloro Group | Pd or Cu catalyst, Amine (Buchwald-Hartwig Amination) | Formation of an arylamine | Catalytic cycle forming a new C-N bond. |

| Aromatic Ring | Nitrating agent (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Introduction of a nitro group, directed by existing substituents. ontosight.ai |

| Cyclopropoxy Group | Strong Acid / High Temperature | Ring-opening/rearrangement | Relief of ring strain in the three-membered ring. vulcanchem.comvulcanchem.com |

| Ether Linkage | H₂/Pd-C (Hydrogenolysis) | Cleavage of the C-O bond | Potential cleavage under harsh reductive conditions. vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFZQPTQPMBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 Cyclopropoxybenzene and Analogous Structures

Strategies for the Construction of the 1-Chloro-3-cyclopropoxybenzene Molecular Framework

The synthesis of this compound can be approached by two main retrosynthetic disconnections: functionalizing a pre-existing benzene (B151609) ring to install the chloro and cyclopropoxy groups in the desired 1,3-relationship, or forming the cyclopropoxy ether on a pre-functionalized aromatic precursor.

Benzene Ring Functionalization and Regioselective Substitution Approaches

Achieving the specific 1,3- (or meta) substitution pattern on the benzene ring is a central challenge. The electronic properties of the substituents play a crucial role in directing the position of incoming electrophiles.

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. byjus.com In the context of halogenation, a halogen atom is introduced onto the benzene ring by reacting it with an electrophile, typically generated with the aid of a Lewis acid catalyst. wikipedia.orgmsu.edu The reaction proceeds through a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. msu.edulibretexts.org

For the synthesis of this compound, the regiochemical outcome of the chlorination step is critical. The cyclopropoxy group, like other alkoxy groups, is an activating ortho, para-director. Therefore, direct electrophilic chlorination of cyclopropoxybenzene would yield a mixture of 2-chloro- and 4-chloro-isomers, not the desired 3-chloro product.

A more viable strategy involves starting with a benzene ring bearing a meta-directing group, performing the chlorination, and then converting the directing group into the desired cyclopropoxy ether functionality. An alternative, and more direct, approach is to begin with an aromatic compound where one of the desired groups is already in place, such as 3-chlorophenol (B135607).

Table 1: Regioselectivity in Electrophilic Chlorination This interactive table illustrates how different substituents on a benzene ring direct the position of an incoming chlorine atom during electrophilic aromatic substitution.

| Directing Group | Electronic Effect | Position of Chlorination |

| -NO₂ (Nitro) | Deactivating | meta |

| -Cl (Chloro) | Deactivating | ortho, para |

| -OH (Hydroxyl) | Activating | ortho, para |

| -OC₃H₅ (Cyclopropoxy) | Activating | ortho, para |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "Directed Metalation Group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination directs the strong base to deprotonate the proton at the ortho-position, creating a highly reactive aryllithium intermediate. baranlab.orgorganic-chemistry.org This intermediate can then be quenched with a wide variety of electrophiles to install a substituent exclusively at the ortho-position. wikipedia.org

Common DMGs include amides, carbamates, and alkoxy groups. wikipedia.orgharvard.edu The cyclopropoxy group, being an alkoxy group, would function as a strong DMG. Consequently, subjecting cyclopropoxybenzene to DoM conditions would result in lithiation, and subsequent functionalization, at the C2 position (ortho to the ether). This makes DoM an unsuitable method for directly synthesizing the 1,3-substituted pattern of this compound. However, it remains a highly effective strategy for producing the corresponding 1-chloro-2-cyclopropoxybenzene (B11745013) isomer.

Table 2: Key Parameters in Directed Ortho-Metalation (DoM) This table outlines the components and outcomes of a typical DoM reaction, highlighting its regioselectivity.

| Component | Description / Example | Role in Reaction |

| Substrate | Anisole (Methoxybenzene) | Aromatic ring with a DMG |

| DMG | -OCH₃ (Methoxy) | Directs lithiation to the ortho position |

| Base | n-Butyllithium (n-BuLi) | Strong base that performs the deprotonation |

| Additive | TMEDA (Tetramethylethylenediamine) | Breaks up alkyllithium aggregates, increasing reactivity. baranlab.org |

| Electrophile | Cl₂ or other electrophilic chlorine source | Reacts with the aryllithium intermediate |

| Product | 2-Chloroanisole | Exclusively ortho-substituted product |

Synthetic Routes to the Cyclopropoxy Ether Linkage

The formation of the aryl ether bond is the second key transformation. Several reliable methods exist for this purpose, with the Williamson ether synthesis being the most classical and widely used approach.

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds, including the C-O bonds of aryl ethers. These reactions, often variants of the Buchwald-Hartwig or Ullmann couplings, typically use palladium or copper catalysts to couple an aryl halide or triflate with an alcohol. eie.gr

The general catalytic cycle involves three main steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond of a substrate like 1,3-dichlorobenzene.

Transmetalation/Ligand Exchange : The alcohol (cyclopropanol), often in its alkoxide form, displaces the halide on the metal center.

Reductive Elimination : The aryl group and the alkoxy group are eliminated from the metal center, forming the desired C-O bond of the aryl ether and regenerating the active catalyst. acs.org

While highly effective, these methods often require specialized ligands and carefully controlled conditions. They are particularly useful for sterically hindered substrates or when other functional groups are incompatible with the strongly basic conditions of classical methods.

The Williamson ether synthesis is a robust and straightforward method for preparing ethers, including this compound. byjus.com Developed in 1850 by Alexander Williamson, this reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

To synthesize the target molecule, the sodium or potassium salt of 3-chlorophenol (3-chlorophenoxide) is generated by treating it with a strong base like sodium hydride (NaH) or a weaker base such as potassium carbonate (K₂CO₃). This phenoxide then acts as a nucleophile, attacking a cyclopropyl (B3062369) electrophile that has a good leaving group, such as cyclopropyl bromide or cyclopropyl tosylate. The reaction proceeds via a backside attack, displacing the leaving group to form the ether linkage. byjus.comwikipedia.org

The choice of reactants is important; for the Sₙ2 mechanism to be efficient, the electrophile should be unhindered. masterorganicchemistry.comnumberanalytics.com The cyclopropyl system is suitable for this reaction. This method is often the most practical and cost-effective approach for this type of aryl alkyl ether. A hypothetical synthesis for the related 1-chloro-2-cyclopropoxybenzene isomer involves reacting 2-chlorophenol (B165306) with cyclopropyl bromide in the presence of potassium carbonate in a polar aprotic solvent like DMF, which is directly analogous to the required synthesis for the 3-chloro isomer. vulcanchem.com

Table 3: Hypothetical Williamson Ether Synthesis for this compound This interactive table details a plausible and efficient protocol for the target synthesis based on established variants of the Williamson ether synthesis.

| Parameter | Reagent / Condition | Purpose |

| Aryl Precursor | 3-Chlorophenol | Provides the chlorobenzene (B131634) and phenol (B47542) functional groups |

| Alkyl Precursor | Cyclopropyl bromide | Provides the cyclopropyl group and a leaving group (Br⁻) |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Deprotonates the phenol to form the nucleophilic phenoxide |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | A polar aprotic solvent that facilitates the Sₙ2 reaction. numberanalytics.com |

| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier |

| Reaction Type | Sₙ2 (Bimolecular Nucleophilic Substitution) | The fundamental mechanism of the Williamson ether synthesis. wikipedia.org |

Direct Etherification of Phenolic Precursors with Cyclopropyl Alcohols or Derivatives

The formation of aryl cyclopropyl ethers can be achieved through the direct reaction of a phenolic precursor with a cyclopropyl alcohol or its derivatives. However, this approach presents challenges. The direct Williamson ether synthesis, a classical method for forming ethers from an alkoxide and an alkyl halide, is often inefficient for producing cyclopropyl ethers. nih.gov This is because cyclopropyl halides are poor substrates for SN2 reactions and are prone to elimination reactions, which necessitates high reaction temperatures (often 150 °C or higher). nih.gov

An alternative strategy involves a multi-step sequence that includes the O-alkylation of a phenol with a 1,2-dihaloethane, followed by an elimination reaction and subsequent cyclopropanation. nih.gov While effective, this method requires several steps and utilizes reagents that may not be compatible with a wide range of functional groups. nih.gov More recent developments have focused on overcoming these limitations. For instance, 1-methylcyclopropyl aryl ethers, which are structurally related to cyclopropyl aryl ethers, have been synthesized through a two-step process involving the 1-methylvinylation of phenols followed by cyclopropanation. acs.org This method circumvents the issues associated with using 1-methylcyclopropanol (B1279875) in SNAr reactions, which is typically only effective with highly deactivated aromatic systems. acs.org

Advanced Catalytic Systems in Halogenated Cyclopropoxybenzene Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve efficient and selective transformations. The synthesis of halogenated cyclopropoxybenzenes benefits from advancements in palladium- and copper-catalyzed reactions, as well as metal-free approaches.

Palladium-Mediated Methodologies for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, are powerful tools for forming carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org These methods have largely replaced harsher, traditional techniques like the Ullmann condensation for the synthesis of aryl ethers. wikipedia.org The development of various generations of catalyst systems, featuring specialized phosphine (B1218219) ligands, has expanded the scope of these reactions to include a wide array of aryl halides and alcohols, often under milder conditions. wikipedia.org

The Buchwald-Hartwig reaction's utility extends to the formation of C-O bonds, allowing for the coupling of alcohols with aryl halides. wikipedia.org This has become a convenient alternative to the more demanding Ullmann condensation. organic-chemistry.org Research has demonstrated the effectiveness of palladium catalysts for the synthesis of various aryl ethers. For example, the use of a palladacycle precatalyst has enabled the synthesis of methyl aryl ethers from both electron-rich and electron-deficient aryl halides at temperatures as low as 50 °C or even ambient temperature. nih.gov The scope of palladium-catalyzed reactions also includes the α-arylation of nitriles, which can be applied to cyclopropyl systems, providing a direct route to functionalized cyclopropanes. nih.gov

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-benzyl ether, Benzophenone imine | 2-Amino-13α-estrone | Good to Excellent | beilstein-journals.org |

| (SIPr)Pd(allyl)Cl | Aryl iodides, Tricyclopropylbismuth | Aryl cyclopropylketones | Not specified | thieme.de |

| Pd(OAc)₂ / CM-phos | Aryl mesylates, Amines/Arylboronic acids | Aryl amines / Biaryls | High | orgsyn.org |

| Palladacycle / L2 | (Het)ArX, Methanol | Methyl (hetero)aryl ethers | High | nih.gov |

Copper-Catalyzed Reactions in Aryl Ether and Cyclopropyl Chemistry

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a foundational method for the synthesis of aryl ethers. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by various ligands, which has improved the reaction's efficiency and scope. wikipedia.orgnih.gov

A significant development in this area is the Chan-Lam cyclopropylation, which utilizes a copper catalyst to couple phenols with potassium cyclopropyl trifluoroborate. acs.orgscispace.com This method is operationally simple and provides a direct pathway to cyclopropyl aryl ethers under relatively mild conditions, using oxygen as the terminal oxidant. acs.orgscispace.com The reaction tolerates a wide array of functional groups, making it a valuable tool in medicinal chemistry. acs.org Copper catalysts have also been employed for the S-cyclopropylation of thiophenols using cyclopropylboronic acid, demonstrating the versatility of copper in forming bonds with cyclopropyl moieties. beilstein-journals.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Cu(OAc)₂ / 1,10-phenanthroline | Phenols, Potassium cyclopropyl trifluoroborate | Cyclopropyl aryl ethers | Good to High | acs.orgscispace.com |

| Cu(OAc)₂ / 2,2'-bipyridine | Thiophenols, Cyclopropylboronic acid | Aryl cyclopropyl sulfides | Moderate to Excellent | beilstein-journals.org |

| CuI / Ligand | Aryl halides, Alcohols | Aryl alkyl ethers | Not specified | nih.gov |

| Cu₂O / 4,7-dihydroxy-1,10-phenanthroline | Aryl halides, Water | Phenols | Excellent | rsc.org |

Organocatalytic and Metal-Free Approaches to Substituted Arenes

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free reactions have emerged as powerful alternatives to traditional metal-catalyzed processes. rsc.orgnih.gov Organocatalytic benzannulation, for example, provides an efficient means to construct polysubstituted arenes under mild conditions with high selectivity. nih.gov This approach utilizes small organic molecules as catalysts to assemble complex aromatic structures. rsc.org

Metal-free synthesis of aryl ethers has also been achieved, often employing diaryliodonium salts as the arylating agent. organic-chemistry.orgdiva-portal.org These reactions can be performed in environmentally benign solvents like water and avoid the use of expensive and potentially toxic metal catalysts. organic-chemistry.orgdiva-portal.org While these methods offer a broader scope than some traditional techniques, they can be limited by the reactivity of the alcohol, with aliphatic alcohols being generally less reactive than phenols. diva-portal.org The development of these metal-free approaches addresses significant environmental concerns and simplifies the synthesis of aryl ethers. organic-chemistry.org

Principles of Green Chemistry in the Synthesis of Aryl Cyclopropyl Ethers

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, improve efficiency, and minimize environmental impact. The synthesis of aryl cyclopropyl ethers is an area where these principles can be effectively applied.

Atom Economy and Step Efficiency in Reaction Design

Atom economy and step efficiency are central tenets of green chemistry. rsc.org Atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. pdx.edu Step efficiency aims to reduce the number of synthetic steps, which in turn minimizes the use of reagents and solvents, and reduces the generation of waste. rsc.org

In the context of aryl cyclopropyl ether synthesis, methods that avoid the need for protecting groups or multi-step derivatizations are favored for their improved atom and step economy. rsc.org For example, direct C-H functionalization and cross-coupling reactions that proceed with high yield and selectivity contribute to a greener synthetic process. nih.gov The use of recoverable and reusable byproducts, such as the iodoarene formed in reactions with diaryliodonium salts, further enhances the atom economy of the synthesis. diva-portal.org Similarly, the development of one-pot tandem reactions, such as the hydroxylation of aryl halides followed by etherification, provides a more efficient and less wasteful route to alkyl aryl ethers. rsc.org

Development of Sustainable Reaction Conditions and Solvents

The synthesis of this compound and analogous aryl ethers is traditionally accomplished via methods like the Williamson ether synthesis, which often involve harsh conditions and environmentally persistent solvents. jk-sci.comwikipedia.org In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic pathways. These efforts center on the use of alternative energy sources, eco-friendly solvents, and advanced catalytic systems to improve efficiency, reduce waste, and minimize environmental impact. crdeepjournal.orgwikipedia.orgacsgcipr.org

Microwave-Assisted O-Alkylation

Microwave irradiation has emerged as a powerful tool in sustainable chemistry, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of aryl ethers, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.comresearchgate.net This technique facilitates efficient energy transfer directly to the reacting molecules, enabling rapid heating and minimizing the formation of by-products. organic-chemistry.org

Research into the synthesis of nonsymmetrical diaryl ethers has demonstrated the effectiveness of microwave assistance in catalyst-free and ligand-free systems. organic-chemistry.org For instance, the coupling of various phenols with nitroarenes under microwave irradiation using potassium carbonate as a base and dimethyl sulfoxide (B87167) (DMSO) as a solvent achieved yields up to 92% in just 8–11 minutes. organic-chemistry.org Similarly, microwave-assisted alkylation of phenols and naphthols under solvent-free conditions using a solid acid catalyst has been reported, achieving high conversion rates in minutes. sharif.edu These findings underscore the potential of microwave technology to create efficient and environmentally benign processes applicable to the synthesis of this compound.

| Reactants | Conditions | Solvent | Time | Yield (%) | Reference |

| Phenols, Nitroarenes | K₂CO₃, Microwave | DMSO | 8-11 min | up to 92 | organic-chemistry.org |

| Phenol, Benzyl Alcohol | ZnCl₂:AlCl₃ on SiO₂, Microwave | Solvent-free | 10 min | High Conversion | sharif.edu |

| Guanidine, o-halo Aromatic Carboxylic Acids | Cu₂O, Cs₂CO₃, Microwave | DMF | 20 min | Moderate to Very Good | mdpi.com |

Phase-Transfer Catalysis (PTC) for Greener Synthesis

Phase-transfer catalysis (PTC) is a valuable methodology for performing reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgnih.gov This technique eliminates the need for expensive, anhydrous, and often toxic solvents like DMSO or DMF by using a catalyst (such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt) to transport an anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgtcichemicals.com The benefits of PTC include the use of inexpensive and environmentally safe bases like sodium or potassium hydroxide (B78521), milder reaction conditions, shorter reaction times, and simplified work-up procedures. nih.govwisdomlib.org

In the context of O-alkylation of phenols, PTC has proven highly effective. researchgate.net It facilitates the formation of the phenoxide in the aqueous phase and its subsequent transfer to the organic phase to react with the alkylating agent. This approach is particularly suitable for the synthesis of this compound from 3-chlorophenol and a cyclopropyl halide. The use of tris(dialkylamino)-cyclopropenium salts has been introduced as a new and highly efficient class of phase-transfer catalysts for various transformations, including phenol alkylation. nih.gov

| Catalyst Type | Reactants | Solvent System | Key Advantage | Reference |

| Quaternary Ammonium Salts | Phenols, Alkyl Halides | Organic/Aqueous Biphasic | Avoids polar aprotic solvents; mild conditions. | tcichemicals.com |

| Cyclopropenium Salts | Phenols, Alkylating Agents | Organic/Aqueous Biphasic | Excellent reactivity; versatile catalyst platform. | nih.gov |

| Tetrabutylammonium Bromide | 4-Methoxy Phenol, Benzyl Chloride | Diethoxymethane/Water | Good yields with a recyclable catalyst and greener solvent. | acs.org |

Advancements in Eco-Friendly Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Williamson ether syntheses often rely on polar aprotic solvents, which present toxicity and disposal challenges. jk-sci.com Research has actively sought out greener alternatives.

Diethoxymethane (DEM) has been investigated as a viable substitute for hazardous solvents like dichloromethane (B109758) and toluene (B28343) in the phase-transfer catalyzed O-alkylation of phenols. acs.orgacs.org Studies have shown that while reactions may be slightly slower in DEM compared to dichloromethane, comparable yields are achieved. acs.org Crucially, DEM is less toxic, not currently subject to stringent regulatory restrictions, and can be efficiently recovered and recycled, making it a promising green solvent for industrial applications. acs.org

Other sustainable solvent strategies include:

Deep Eutectic Solvents (DES): These solvents, often composed of mixtures like choline (B1196258) chloride and urea, are biodegradable, non-toxic, and inexpensive. They have been successfully used as both the solvent and phase-transfer medium for the benzylation of phenols, yielding good to excellent results. researchgate.net

Propylene Carbonate (PC): Ranked as a top green solvent, PC is a carbon-neutral, polar aprotic solvent that can serve as both the reaction medium and reagent in alkylation reactions, avoiding the need for genotoxic alkyl halides. mdpi.com

Solvent-Free Conditions: In some cases, the need for a solvent can be eliminated entirely. One method involves simply grinding the phenol, alkyl bromide, and a base like potassium carbonate at room temperature, which has been shown to produce phenyl ethers in good to excellent yields. researchgate.net

Continuous Flow Technology

Continuous flow synthesis is a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and sustainability. acsgcipr.orgchemdistgroup.com In a flow reactor, reactants are continuously pumped through a channel or tube where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. chemdistgroup.com This leads to higher quality products with fewer impurities. chemdistgroup.com

For the synthesis of cyclopropane-containing structures, continuous flow methods have been successfully developed. For example, the acid-catalyzed synthesis of arylthio-cyclopropyl carbonyl compounds has been achieved using a reusable solid acid catalyst (Amberlyst-35) packed into a column, enabling a scalable and efficient process under mild conditions. mdpi.com The application of such flow technologies to the Williamson ether synthesis for producing this compound could offer significant green advantages by minimizing reactor volume, improving heat transfer, reducing waste, and allowing for easier automation and scale-up. mdpi.comrsc.org

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 3 Cyclopropoxybenzene

Reactivity of the Aryl Halide Moiety

The chlorine atom attached to the benzene (B151609) ring is the primary site for reactions involving the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic properties of the cyclopropoxy group.

Nucleophilic aromatic substitution (S_NAr) is a significant reaction pathway for aryl halides. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group. youtube.com This is followed by a fast step where the leaving group is expelled, restoring the aromaticity of the ring. pressbooks.pub

For an S_NAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups are crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.compressbooks.pub

In the case of 1-chloro-3-cyclopropoxybenzene, the cyclopropoxy group is an alkoxy group, which is generally considered electron-donating in nature. Positioned meta to the chlorine atom, its electronic influence on the reaction site is minimal but does not provide the necessary activation for a standard S_NAr pathway. Consequently, this compound is expected to be unreactive towards nucleophiles under typical S_NAr conditions. libretexts.orglibretexts.org Forcing a reaction would likely require harsh conditions, such as high temperatures and pressures. pressbooks.pub

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with aryl halides that lack activating EWGs but requires the use of an exceptionally strong base, such as sodium amide (NaNH2). youtube.compressbooks.pub This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. youtube.com

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and the aryl chloride moiety of this compound serves as an excellent handle for such transformations. researchgate.net Palladium-catalyzed reactions are particularly prominent in this class. libretexts.orgwikipedia.org

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method to form C-C bonds by reacting an organoboron compound with an organohalide. libretexts.org While aryl chlorides are less reactive than the corresponding bromides and iodides, their coupling is achievable with modern catalyst systems. libretexts.orgnih.gov These systems typically employ a palladium source, such as Pd(OAc)2 or Pd2(dba)3, in combination with bulky, electron-rich phosphine (B1218219) ligands like XPhos or PCy3. nih.govorganic-chemistry.org The reaction of this compound with a suitable boronic acid or its ester in the presence of a base would yield a substituted biaryl compound.

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds via the palladium-catalyzed coupling of aryl halides with primary or secondary amines. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is invaluable when classical methods like S_NAr are not feasible due to the low reactivity of the aryl halide. acsgcipr.org For an unactivated aryl chloride like this compound, specialized ligands are essential to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination. libretexts.orgtcichemicals.com

C-S Bond Formation: The formation of aryl thioethers (C-S bonds) can also be achieved using palladium-catalyzed cross-coupling reactions between aryl halides and thiols or their corresponding thiolates. nih.gov Similar to C-N coupling, these reactions provide a general route to compounds that are otherwise difficult to synthesize. nih.gov

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand | Product Type |

| Suzuki-Miyaura Coupling | C-C | Boronic acid (RB(OH)₂) | Pd(OAc)₂ / XPhos | Biaryl or Alkyl/Vinyl-Aryl |

| Buchwald-Hartwig Amination | C-N | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | Aryl Amine |

| Thiolation | C-S | Thiol (RSH) | Pd(OAc)₂ / dppf | Aryl Thioether |

This table presents generalized conditions. Specific catalysts, ligands, bases, and solvents must be optimized for each substrate.

Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. For this compound, this process would yield 3-cyclopropoxybenzene. This reaction can be accomplished through several methods, most commonly via catalytic hydrogenation. This involves treating the aryl chloride with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base such as sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the HCl byproduct. Other methods include the use of metal-acid systems or hydride reagents, although catalytic hydrogenation is often preferred for its clean conversion.

Transformations of the Cyclopropoxy Substituent

The cyclopropoxy group, while generally stable, contains a strained three-membered ring and an ether linkage, both of which can undergo specific chemical transformations under appropriate conditions.

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong electrophiles or under radical conditions. nih.gov For donor-acceptor cyclopropanes, ring-opening is a well-established process. nih.gov

The cleavage of ethers is a common reaction, typically requiring strong acidic conditions. wikipedia.orgorganic-chemistry.org For aryl alkyl ethers like this compound, the cleavage pattern is highly predictable. The bond between the aromatic ring and the ether oxygen is significantly stronger than the bond between the oxygen and the alkyl (cyclopropyl) group. Furthermore, nucleophilic attack on the sp²-hybridized carbon of the benzene ring is electronically and sterically disfavored. libretexts.org

Therefore, acid-catalyzed cleavage occurs exclusively at the cyclopropyl-oxygen bond. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (a cyclopropanol-like species). wikipedia.org This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the cyclopropyl (B3062369) carbon in an S_N2-type reaction. This process results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org

The products of the acidic cleavage of this compound would be 3-chlorophenol (B135607) and a cyclopropyl halide (e.g., bromocyclopropane (B120050) or iodocyclopropane). The aryl-oxygen bond remains untouched throughout this transformation. libretexts.org

Oxidation and Rearrangement Reactions Involving the Cyclopropoxy Group

The cyclopropoxy group, while an ether, possesses the inherent strain of a three-membered ring, making it susceptible to reactions that are not typical for larger alkoxy groups. Under certain oxidative conditions, particularly those involving single-electron transfer, aryl cyclopropyl ethers can undergo ring-opening. For instance, the oxidation of cyclopropyl silyl (B83357) ethers leads to spontaneous cleavage of the C-C bond adjacent to the oxygen atom. nih.govunifr.ch This reactivity is attributed to the formation of a radical cation intermediate where the strain of the cyclopropane ring is released upon ring opening. While direct studies on this compound are not extensively documented, it is plausible that similar oxidative pathways could be initiated, leading to the formation of more complex products through subsequent reactions of the ring-opened intermediate. researchgate.netnih.gov

Acid-catalyzed rearrangements of the cyclopropoxy group are also a potential reaction pathway. The high ring strain of the cyclopropyl group can facilitate ring-opening reactions under acidic conditions. For example, cyclopropyl epoxides with aryl substituents have been shown to undergo acid-catalyzed rearrangement to form cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. nih.gov Although the oxygen of the cyclopropoxy group is directly attached to the aromatic ring, strong acids could potentially protonate the ether oxygen, initiating a rearrangement process. Lewis acids are also known to mediate ring-opening and ring-expansion reactions of cyclopropane derivatives, often leading to the formation of larger ring systems. unifr.ch

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, and the reactivity of this compound in these reactions is a subject of significant interest due to the competing directing effects of its substituents.

Regioselectivity and Directing Effects of Chloro and Cyclopropoxy Groups

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of both the chloro and cyclopropoxy substituents. These effects are a combination of inductive and resonance contributions.

The cyclopropoxy group , analogous to an alkoxy group, is an activating substituent. The oxygen atom is electron-withdrawing inductively (-I), but its lone pairs strongly donate electron density to the benzene ring via resonance (+M effect). stackexchange.com This resonance donation is significant and outweighs the inductive effect, making the ring more electron-rich and thus more reactive towards electrophiles than benzene. This strong activation directs incoming electrophiles to the ortho and para positions relative to the cyclopropoxy group. libretexts.orgmasterorganicchemistry.com

In this compound, these two ortho, para-directing groups are in a meta relationship. This leads to a complex interplay of directing effects. The available positions for substitution are C2, C4, C5, and C6.

| Position | Directed by Chloro Group | Directed by Cyclopropoxy Group | Overall Influence |

| C2 | ortho | ortho | Strongly activated and directed |

| C4 | para | ortho | Strongly activated and directed |

| C5 | meta | meta | Deactivated |

| C6 | ortho | para | Strongly activated and directed |

The cyclopropoxy group is a much stronger activating group than the chloro group is a deactivating one. Therefore, the directing influence of the cyclopropoxy group will be dominant. masterorganicchemistry.com This means that substitution will be strongly favored at the positions ortho and para to the cyclopropoxy group, which are positions 2, 4, and 6.

Among these positions, steric hindrance will also play a role. Position 2 is flanked by both substituents, making it the most sterically hindered. Positions 4 and 6 are less hindered. In many cases of electrophilic aromatic substitution on disubstituted benzenes, substitution at the position between the two existing groups is disfavored due to steric crowding. nih.gov Therefore, the primary products of electrophilic aromatic substitution on this compound are expected to be the 4- and 6-substituted isomers, with the 2-substituted isomer being a minor product. The exact ratio of these products would depend on the specific electrophile and reaction conditions. For example, in the Friedel-Crafts acylation of similarly substituted aromatic ethers, a high preference for the para product is often observed due to the steric bulk of the acylating agent. alexandonian.com

Mechanistic Interrogations of Electrophilic Functionalization

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of these reactions:

Formation of the σ-complex (arenium ion): The aromatic π-system acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system. nih.govmsu.edu

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the σ-complex, restoring the aromaticity of the ring and yielding the substituted product. nih.gov

The key to understanding the regioselectivity lies in the relative stability of the possible σ-complex intermediates. Attack at the positions ortho and para to the cyclopropoxy group (positions 2, 4, and 6) allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the cyclopropoxy group. This provides significant stabilization to the intermediate.

Conversely, attack at the meta position (position 5) does not allow for this direct delocalization of the positive charge onto the oxygen atom, resulting in a less stable intermediate. The chloro group, being a deactivating ortho, para-director, also stabilizes the positive charge at the ortho and para positions through resonance, but to a lesser extent than the cyclopropoxy group.

Computational studies on similar systems, such as the nitration of toluene (B28343), have been used to calculate the energies of the various intermediates and transition states, providing a quantitative understanding of the observed regioselectivity. irjet.net Such studies on this compound would likely confirm that the transition states leading to the formation of the 2-, 4-, and 6-substituted products are lower in energy than the transition state leading to the 5-substituted product, due to the superior stabilizing effect of the cyclopropoxy group.

Furthermore, the interplay between kinetic and thermodynamic control can influence the product distribution in electrophilic aromatic substitution reactions. fiveable.mewikipedia.orglibretexts.org While the kinetically favored product is the one that forms the fastest (via the lowest energy transition state), under conditions where the reaction is reversible, the thermodynamically most stable product may predominate. For most electrophilic aromatic substitutions, the reaction is under kinetic control, and the product distribution reflects the relative stabilities of the transition states leading to the different σ-complexes. pnas.org

Advanced Spectroscopic Characterization of 1 Chloro 3 Cyclopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-Chloro-3-cyclopropoxybenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis of Aromatic and Cyclopropyl (B3062369) Protons/Carbons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and cyclopropyl protons. The aromatic region typically displays complex multiplets due to second-order coupling effects common in substituted benzene (B151609) rings. The protons on the benzene ring are expected to appear in the range of δ 6.8-7.3 ppm. The proton attached to the carbon bearing the cyclopropoxy group (C3-H) would likely be the most shielded, while the proton ortho to the chlorine atom (C2-H) would be the most deshielded.

The cyclopropyl protons exhibit characteristic signals at higher field. The methine proton of the cyclopropyl group directly attached to the oxygen atom is expected to resonate as a multiplet in the range of δ 3.5-4.0 ppm. The methylene (B1212753) protons of the cyclopropyl ring are diastereotopic and will appear as two separate multiplets, typically between δ 0.6 and 1.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons will show signals in the downfield region (δ 110-160 ppm). The carbon atom attached to the oxygen (C3) is expected to be the most deshielded of the aromatic carbons not bearing a substituent, while the carbon attached to the chlorine atom (C1) will also be significantly deshielded. The cyclopropyl carbons will appear in the upfield region, with the methine carbon attached to oxygen resonating around δ 50-60 ppm and the methylene carbons appearing at approximately δ 5-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~135.0 |

| C2 | ~7.25 (dd) | ~122.0 |

| C3 | - | ~158.0 |

| C4 | ~6.90 (t) | ~116.0 |

| C5 | ~7.20 (t) | ~130.0 |

| C6 | ~6.85 (dd) | ~114.0 |

| C7 (CH-O) | ~3.70 (m) | ~55.0 |

| C8/C9 (CH₂) | ~0.80 (m) | ~10.0 |

Note: These are predicted values and may vary slightly from experimental data. Coupling constants (J) for aromatic protons are typically in the range of 2-8 Hz.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity of atoms, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, correlations would be observed between the aromatic protons, confirming their relative positions on the ring. Additionally, correlations between the cyclopropyl methine proton and the methylene protons would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the cyclopropyl proton signals to their corresponding cyclopropyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. For example, a correlation between the cyclopropyl methine proton (H7) and the aromatic carbon C3 would confirm the attachment of the cyclopropoxy group to the benzene ring at that position. Correlations between aromatic protons and neighboring carbons would further solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In the case of this compound, NOE correlations could be observed between the cyclopropyl methine proton and the protons on the adjacent aromatic carbons (C2-H and C4-H), which would help to understand the preferred conformation of the cyclopropoxy group relative to the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to probe its conformational landscape.

Infrared (IR) Spectroscopy: Characteristic Absorption Bands of Aryl Ethers and Halogens

The IR spectrum of this compound is expected to show several characteristic absorption bands that are indicative of its structure. The presence of the aryl ether linkage is typically confirmed by two strong C-O stretching vibrations. The asymmetric C-O-C stretch is expected to appear in the region of 1200-1275 cm⁻¹, while the symmetric stretch would be observed around 1020-1075 cm⁻¹.

The aromatic C-H stretching vibrations will be visible as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The C=C stretching vibrations of the benzene ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range. For a 1,3-disubstituted benzene, strong bands are expected around 780-880 cm⁻¹ and 690-710 cm⁻¹.

The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the fingerprint region, generally between 1000 and 1100 cm⁻¹. The cyclopropyl group will also have characteristic C-H stretching vibrations just below 3000 cm⁻¹ and ring deformation modes at lower wavenumbers.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3030 | Medium to Weak |

| Cyclopropyl C-H Stretch | ~3000 | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong |

| C-Cl Stretch | 1100-1000 | Strong |

| Symmetric C-O-C Stretch | 1075-1020 | Strong |

| Aromatic C-H Out-of-Plane Bending | 880-690 | Strong |

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals.

For this compound, the symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, is expected to be a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. The C-Cl stretch is also expected to be Raman active. The cyclopropyl ring deformations would also be observable in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule, creating a unique "structural fingerprint" that can be used for identification and conformational analysis.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₉H₉ClO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern with a relative intensity ratio of approximately 3:1.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several pathways. A common fragmentation for ethers is the cleavage of the C-O bond. Loss of the cyclopropyl group (C₃H₅•) would result in a significant fragment ion. Another likely fragmentation pathway is the loss of a chlorine atom to form a cation. The cleavage of the ether bond could also lead to the formation of a chlorophenoxy radical and a cyclopropyl cation. Further fragmentation of the aromatic ring and the cyclopropyl group would lead to a series of smaller fragment ions, providing a detailed fragmentation pattern that can be pieced together to confirm the structure of the parent molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Notes |

| 168/170 | [C₉H₉ClO]⁺ | Molecular ion (M⁺) with characteristic 3:1 isotopic pattern |

| 127/129 | [C₆H₄ClO]⁺ | Loss of cyclopropyl radical (•C₃H₅) |

| 133 | [C₉H₉O]⁺ | Loss of chlorine radical (•Cl) |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics of the Aryl Chromophore

The electronic absorption spectrum of an aromatic compound is dictated by the transitions of π electrons within the benzene ring, which acts as a chromophore. For this compound, the aryl chromophore is influenced by two substituents: the chloro group and the cyclopropoxy group. These substituents modify the electronic structure of the benzene ring, thereby affecting the wavelengths and intensities of its characteristic absorption bands.

The ultraviolet spectrum of benzene, the parent chromophore, typically exhibits three absorption bands that arise from π→π* transitions. These are often referred to as the E1, E2, and B bands. The E1 and E2 bands are typically found at higher energies (shorter wavelengths, below 200 nm), while the B-band, which is due to a symmetry-forbidden transition, appears at longer wavelengths (around 256 nm) with a much lower intensity and often displays fine vibrational structure.

In substituted benzenes, the symmetry of the ring is lowered, which can make the forbidden transitions more allowed, leading to an increase in the intensity of the B-band. The substituents also cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The chloro and cyclopropoxy groups in this compound are both auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. Both the chlorine atom and the oxygen atom of the cyclopropoxy group possess non-bonding electrons that can be delocalized into the π-system of the benzene ring.

The presence of both an electron-withdrawing group (chloro) and an electron-donating group (cyclopropoxy) on the benzene ring will influence the electronic transitions. The interaction of these substituents with the aromatic ring leads to a bathochromic shift of the primary and secondary absorption bands compared to unsubstituted benzene.

Based on the data for analogous compounds, the following table summarizes the expected UV-Vis absorption characteristics for this compound in a non-polar solvent.

| Absorption Band | λmax (nm) (estimated) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (estimated) | Transition |

| Primary (E2-band) | ~ 220 - 240 | > 5,000 | π → π |

| Secondary (B-band) | ~ 270 - 290 | < 2,000 | π → π (forbidden) |

Data is estimated based on the characteristics of 1-chloro-3-methoxybenzene and general principles of UV-Vis spectroscopy for substituted benzenes.

Computational and Theoretical Investigations of 1 Chloro 3 Cyclopropoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing organic molecules. mdpi.com For 1-chloro-3-cyclopropoxybenzene, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry). nih.govchemrxiv.orgnih.gov

These calculations would reveal key geometric parameters. The benzene (B151609) ring is expected to be largely planar, though minor distortions may arise from the substituents. The bond lengths and angles of the cyclopropoxy group and the carbon-chlorine bond are also determined. The orientation of the cyclopropoxy group relative to the benzene ring is a critical conformational feature. Similar to anisole, a planar conformer where the C-O-C plane is coplanar with the benzene ring is expected to be a stable energy minimum, allowing for maximal resonance interaction between the oxygen lone pairs and the aromatic π-system. researchgate.net

The electronic distribution is also elucidated through DFT. The cyclopropoxy group, like other alkoxy groups, acts as an electron-donating group through resonance, increasing electron density at the ortho and para positions of the benzene ring. Conversely, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator through resonance. The interplay of these electronic effects governs the charge distribution across the molecule. A Molecular Electrostatic Potential (MEP) map would visually represent this, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. malayajournal.org

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Illustrative) | Description |

| C-Cl Bond Length | ~1.74 Å | The length of the covalent bond between a carbon atom of the benzene ring and the chlorine atom. |

| C-O Bond Length (Aromatic) | ~1.36 Å | The length of the bond between the aromatic carbon and the ether oxygen. |

| O-C Bond Length (Cyclopropyl) | ~1.43 Å | The length of the bond between the ether oxygen and a carbon atom of the cyclopropyl (B3062369) group. |

| C-C-O Bond Angle | ~118° | The angle formed by two adjacent aromatic carbons and the ether oxygen. |

| C-O-C Bond Angle | ~117° | The angle of the ether linkage. |

| Dihedral Angle (Ring-O-C) | ~0° or ~180° | The torsional angle defining the orientation of the cyclopropoxy group relative to the benzene ring, indicating a likely planar conformation. |

Note: These values are illustrative and based on typical results for similar substituted aromatic ethers. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's ability to act as an electron donor or acceptor. malayajournal.orgyoutube.com

For this compound, the HOMO is expected to be primarily localized on the benzene ring and the oxygen atom of the cyclopropoxy group, reflecting the electron-donating nature of the alkoxy substituent. The LUMO, conversely, is anticipated to have significant contributions from the aromatic ring's π* orbitals, particularly on the carbon atoms, and may also involve the C-Cl antibonding orbital. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests that the molecule is more easily excited and thus more reactive. The presence of the electron-donating cyclopropoxy group would raise the HOMO energy, while the electron-withdrawing chlorine would lower the LUMO energy, collectively reducing the HOMO-LUMO gap compared to unsubstituted benzene.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity profile. mdpi.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (Illustrative) | Unit | Interpretation |

| EHOMO | -8.50 | eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.20 | eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.30 | eV | Indicates chemical stability and reactivity; a smaller gap implies higher reactivity. |

| Ionization Potential (I) | 8.50 | eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.20 | eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 3.65 | eV | Measures resistance to change in electron distribution. |

Note: Values are hypothetical and serve to illustrate the type of data generated from FMO analysis.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts (δ) can be derived. rsc.orgresearchgate.net For this compound, calculations would predict the 1H and 13C chemical shifts. The aromatic protons and carbons would show distinct shifts influenced by the electronic effects of both the chloro and cyclopropoxy groups. The electron-donating cyclopropoxy group would cause upfield shifts (lower δ) at the ortho and para positions relative to the chloro group, while the carbon directly bonded to the electronegative chlorine atom would be shifted downfield (higher δ). wisc.edu Comparing these predicted spectra with experimental data is a powerful tool for structure verification. github.io

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to atomic displacements. DFT frequency calculations yield a set of harmonic vibrational modes and their corresponding intensities. nih.govarxiv.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. huntresearchgroup.org.uk The predicted spectrum would show characteristic peaks for C-H stretching of the aromatic and cyclopropyl groups, C-O-C stretching of the ether linkage, and C-Cl stretching, among others. nist.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry can map out the energetic landscape of chemical reactions, providing detailed insights into reaction mechanisms.

To study a potential reaction involving this compound, such as electrophilic aromatic substitution, computational chemists first identify the structures of the reactants, products, and any intermediates. The highest energy point along the lowest energy path between a reactant/intermediate and a product/intermediate is the transition state (TS).

Locating and characterizing the TS is a critical step. A true TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Computationally, this is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once a TS is confirmed, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC calculation maps the minimum energy path downhill from the TS, connecting it to the corresponding reactant (or intermediate) on one side and the product (or subsequent intermediate) on the other. This confirms that the identified TS correctly links the intended species and provides a detailed picture of the geometric changes that occur as the reaction progresses.

From the energies of the optimized structures (reactants, transition states, and products), key thermodynamic and kinetic parameters can be calculated.

Thermodynamic Parameters: The relative energies of reactants and products allow for the calculation of the enthalpy of reaction (ΔHrxn). By including zero-point vibrational energies (ZPVE), thermal corrections, and entropy from frequency calculations, the Gibbs free energy of reaction (ΔGrxn) can also be determined, which indicates the spontaneity of the reaction.

Kinetic Parameters: The activation energy (Ea) of a reaction step is the energy difference between the transition state and the preceding reactant or intermediate. According to transition state theory, the rate of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡). A higher activation energy corresponds to a slower reaction rate. By calculating the activation energies for different potential reaction pathways, the most likely mechanism can be identified as the one with the lowest energy barrier. For instance, in an electrophilic substitution reaction, calculations could determine whether substitution is more favorable at the ortho, meta, or para position relative to the cyclopropoxy group by comparing the respective activation energies.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. mdpi.commdpi.com By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational landscape of a molecule—the collection of three-dimensional shapes it can adopt. ed.ac.uknih.gov For this compound, MD simulations could be employed to explore the rotational freedom around the ether linkage connecting the cyclopropyl group to the benzene ring. This would reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By placing a virtual model of this compound in a simulated environment, such as a solvent or near another molecule, the non-covalent interactions that govern its behavior in a condensed phase can be investigated. These simulations can quantify interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for understanding its physical properties and how it interacts with other chemical species. mdpi.com

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Description | Potential Value/Method |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) would be suitable starting points. |

| Water Model | A model used to simulate the behavior of water molecules in the system. | TIP3P or SPC/E are commonly used explicit water models. mdpi.com |

| Ensemble | The statistical mechanical ensemble used to define the thermodynamic state of the system. | NPT (isothermal-isobaric) ensemble to simulate constant temperature and pressure. |

| Simulation Time | The total time duration of the simulation. | Nanoseconds to microseconds, depending on the process being studied. |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) to simulate room temperature conditions. |

| Pressure | The pressure at which the simulation is run. | 1 atm to simulate standard atmospheric pressure. |

Advanced Theoretical Methodologies for Understanding Reactivity and Selectivity

Advanced theoretical methodologies, particularly those based on quantum mechanics, provide a framework for understanding the electronic structure of molecules and, consequently, their reactivity and selectivity. nih.govmdpi.com Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be used to determine various molecular properties that are indicative of its reactivity.

One key aspect is the calculation of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will react with electrophiles and nucleophiles. For instance, the regions of the molecule where the HOMO is localized are likely to be sites of electrophilic attack, while the LUMO distribution indicates potential sites for nucleophilic attack.

Furthermore, these methods can be used to model reaction mechanisms and predict the selectivity of chemical reactions involving this compound. By calculating the energy profiles of different reaction pathways, it is possible to determine which products are kinetically and thermodynamically favored. mdpi.com This is particularly useful for understanding the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring, considering the directing effects of the chloro and cyclopropoxy substituents.

Table 2: Calculated Electronic Properties of a Substituted Benzene Derivative (Illustrative Example)

| Property | Description | Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | 5.3 eV |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Negative potential localized on the oxygen and chlorine atoms, and above the aromatic ring. |

| Fukui Functions | A function that describes the change in electron density at a given point when the number of electrons in the molecule changes. Used to predict sites for electrophilic, nucleophilic, and radical attack. | Varies across the molecule, with specific atoms showing higher reactivity towards different types of reagents. |

This table provides an illustrative example of the types of data that can be obtained from quantum chemical calculations. The values are not specific to this compound and are for demonstration purposes only.

Advanced Research Applications in Chemical Science

1-Chloro-3-cyclopropoxybenzene as a Key Synthetic Intermediate in Organic Synthesis

The structure of this compound suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The chloro- and cyclopropoxy- substituents on the benzene (B151609) ring provide distinct points for chemical modification.

Building Block for Complex Polycyclic Aromatic Architectures

Substituted benzenes are fundamental precursors in the construction of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net The chlorine atom on this compound can serve as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira-Hagihara couplings, which are powerful methods for forming carbon-carbon bonds. nih.gov These reactions could enable the fusion of additional aromatic rings onto the initial benzene core, paving the way for the synthesis of novel and complex polycyclic structures. osti.govrsc.org The cyclopropoxy group would remain as a functional substituent on the resulting polycyclic architecture, potentially influencing its electronic properties and solubility.

Precursor in the Development of Functionalized Organic Molecules

As a functionalized benzene derivative, this compound is a potential starting material for a wide array of organic molecules. researchgate.net The chlorine atom can be replaced through nucleophilic aromatic substitution or be used in the formation of organometallic reagents. The aromatic ring itself can undergo further electrophilic substitution, with the positions of new substituents being directed by the existing chloro and cyclopropoxy groups. This allows for the systematic construction of multisubstituted aromatic compounds that could serve as precursors for pharmaceuticals, agrochemicals, or other specialty chemicals.

Contributions to Materials Science and Polymer Chemistry

The unique combination of a halogenated aromatic ring and a strained ether linkage suggests potential applications for this compound in the development of new materials and polymers.

Monomer or Building Block for Novel Polymer and Advanced Material Development

Halogenated aromatic compounds are often employed as monomers in the synthesis of high-performance polymers. mdpi.com For instance, the chlorine atom of this compound could be displaced in a nucleophilic aromatic substitution polymerization reaction to form poly(aryl ether)s. mdpi.com The incorporation of the cyclopropoxy group into the polymer backbone could impart unique properties, such as altered thermal stability, solubility, or refractive index. The rigid benzene core combined with the somewhat flexible ether linkage could lead to materials with interesting mechanical or optical properties. nih.gov

Exploration in the Synthesis of Specialty Chemicals